Perfluorohexanoic acid

Catalog No.
S569473
CAS No.
307-24-4
M.F
C6HF11O2
C5F11COOH
M. Wt
314.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Perfluorohexanoic acid

CAS Number

307-24-4

Product Name

Perfluorohexanoic acid

IUPAC Name

2,2,3,3,4,4,5,5,6,6,6-undecafluorohexanoic acid

Molecular Formula

C6HF11O2
C5F11COOH

Molecular Weight

314.05 g/mol

InChI

InChI=1S/C6HF11O2/c7-2(8,1(18)19)3(9,10)4(11,12)5(13,14)6(15,16)17/h(H,18,19)

InChI Key

PXUULQAPEKKVAH-UHFFFAOYSA-N

SMILES

C(=O)(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)O

Solubility

In water, 15,700 mg/L at ambient temperature

Synonyms

2,2,3,3,4,4,5,5,6,6,6-Undecafluoro-hexanoic Acid; Undecafluoro-hexanoic Acid; 2,2,3,3,4,4,5,5,6,6,6-Undecafluorohexanoic Acid; NSC 5213; Perfluoro-1-pentanecarboxylic Acid; Undecafluorocaproic Acid; Undecafluorohexanoic Acid

Canonical SMILES

C(=O)(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)O

Environmental Fate and Transport:

PFHxA, a man-made perfluoroalkyl carboxylic acid (PFCA), is widely studied in environmental science due to its persistence and potential for long-range transport. Research focuses on understanding its behavior in various environmental compartments, including:

  • Air: Studies investigate how PFHxA enters the atmosphere through volatilization from contaminated water and soil, and its transport through atmospheric processes .
  • Water: PFHxA's presence in surface water, groundwater, and drinking water is a major concern. Research focuses on its partitioning between water and various environmental matrices, degradation pathways, and potential treatment methods .
  • Soil: Research explores PFHxA's adsorption to soil particles, its mobility in different soil types, and potential routes of uptake by plants .

Toxicology and Health Effects:

Due to concerns about potential health risks associated with PFHxA exposure, research is ongoing to understand its:

  • Toxicokinetics: This field studies the absorption, distribution, metabolism, and excretion of PFHxA in the body, helping assess potential routes of exposure and accumulation .
  • Mechanisms of action: Research aims to understand how PFHxA interacts with biological systems and potentially disrupts cellular functions, leading to adverse health effects .
  • Potential health effects: Studies investigate associations between PFHxA exposure and various health outcomes, including developmental effects, immune function, thyroid function, and certain types of cancer, with ongoing efforts to establish causality .

Analytical Methods:

Developing sensitive and reliable analytical methods is crucial for accurately measuring PFHxA levels in environmental and biological samples. Research focuses on:

  • Chromatographic techniques: These methods separate and quantify PFHxA from other components in a sample, such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) .
  • Emerging analytical techniques: Newer methods like online SPE-UHPLC-MS/MS are being explored for their potential advantages like faster analysis and higher sensitivity .

Risk Assessment and Management:

Considering the potential environmental and health concerns, research contributes to:

  • Exposure assessment: Estimating human and ecological exposure to PFHxA through various pathways like contaminated water, food, and air .
  • Risk characterization: Combining information on exposure and potential health effects to estimate the risks associated with PFHxA exposure at different levels .
  • Developing mitigation strategies: Research findings inform the development of effective strategies to reduce PFHxA emissions, remediate contaminated environments, and minimize human exposure.

PFHxA is a persistent organic pollutant (POP) []. This means it can remain in the environment for a long time and can accumulate in living organisms. It originates from the breakdown of certain fluorinated polymers used in various industrial applications []. Scientists are studying PFHxA to understand its environmental fate and potential impact on ecosystems.


Molecular Structure Analysis

PFHxA has a linear molecular structure with a six-carbon chain (hexanoic acid) fully saturated with fluorine atoms (perfluoro-) and a carboxylic acid group (COOH) at one end []. This structure makes PFHxA very stable and resistant to degradation []. The strong carbon-fluorine bonds and the presence of the charged carboxylic acid group are key features of its structure.


Chemical Reactions Analysis

The exact synthesis pathway of PFHxA is not entirely clear, but scientific research suggests it is a byproduct of the degradation of fluorinated polymers used in:

  • Stain and grease-resistant coatings for food packaging []
  • Industrial processes []

PFHxA is quite stable and does not readily undergo further breakdown in the environment [].


Physical And Chemical Properties Analysis

  • Melting point: 157 °C []
  • Boiling point: 257 °C []
  • Density: 1.757 g/cm³ []
  • Solubility: Slightly soluble in water, more soluble in organic solvents []
  • Stability: Highly stable in the environment []

Research suggests that PFHxA may have potential negative health effects, although the exact mechanisms are still being investigated [, ]. Studies have shown correlations between PFHxA exposure and certain health problems, but more research is needed to confirm causation.

Color/Form

Colorless liquid

XLogP3

3.6

Hydrogen Bond Acceptor Count

13

Hydrogen Bond Donor Count

1

Exact Mass

313.98008905 g/mol

Monoisotopic Mass

313.98008905 g/mol

Boiling Point

157 °C

Heavy Atom Count

19

LogP

log Kow = 3.48 (est)

UNII

ZP34Q2220R

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (33.33%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (33.33%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H317 (33.33%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

IDENTIFICATION: Perfluorohexanoic acid (PFHxA) is one of a large group of compounds called perfluorinated chemicals (PFCs). It is a colorless liquid that is soluble in water. USE: PFCs, like PFHxA, are widely used to make everyday products more resistant to stains, grease and water. They may be used to keep food from sticking to cookware, to make sofas and carpets resistant to stains, to make clothes and mattresses more waterproof, and may also be used in some food packaging. EXPOSURE: Workers that produce or use PFHxA may breathe in dust or have direct skin contact. The general population may be exposed by breathing in dust, eating food, drinking water or handling products that contain PFHxA. If PFHxA is released to the environment, it will be broken down in air. It is not expected to be broken down by sunlight. It will not move into air from soil and water surfaces. It is expected to move easily to moderately through soil. PFHxA is not expected to build up in aquatic organisms. RISK: Data on the potential for PFHxA to produce toxic effects in humans were not available. Studies done in human cell cultures suggest that PFHxA may be less toxic than other PFCs. Nasal lesions were observed in mice repeatedly exposed to moderate levels of the sodium salt of PfHxA (sodium perfluorohexanoate; NaPFHx). Kidney and liver toxicity, decreased body weights, and decreased survival were observed in rats repeatedly exposed to high oral doses of PFHxA. Tumors were not induced in rats following lifetime oral exposure. PFHxA did not cause infertility, abortion, or birth defects in laboratory rats exposed to NaPFHx. The potential for PFHxA to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 13th Report on Carcinogens. (SRC)

Vapor Pressure

1.49 ± 0.06 [log Psd at 298.15 K (Pa)]

Pictograms

Irritant

Corrosive;Irritant

Other CAS

307-24-4
21615-47-4

Absorption Distribution and Excretion

The amount of PFHxA eliminated in the feces in both mice and rats was negligible. After a single oral dose, 7-15.5 % of PFHx was eliminated in feces by mice and rats, and 10-13 % of APFHx was eliminated after repeated exposure.
73-90 % of the dose of PFHxA (as ammonium salt) was excreted by male and female mice via the urine within 48 hours of a single dose. After repeat dosing, irrespective of sex, 78-83 % was eliminated in the urine.
Urine is the main route of elimination of PFHxA. /Researchers/ reported that in mice, 100% of the oral dose of PFHxA was eliminated in 24 hours and 48 hours by males and females, respectively. In rats, 100 % of the oral dose administered dose was excreted in the urine after 24 hours in both males and females.
Absorption of PFHxA is rapid in rats and mice, Tmax was reported as 0.3-0.8 hours. The plasma elimination half-lives were short, but longer in male rats (1.5-1.7 hours) than females (0.5-0.7 hours). The half-life in mice was not measurable due to biphasic elimination. NH4 + PFHx was also rapidly and extensively absorbed in mice and rats.
For more Absorption, Distribution and Excretion (Complete) data for Perfluorohexanoic acid (8 total), please visit the HSDB record page.

Wikipedia

Perfluorohexanoic_acid

Biological Half Life

In rats, the half-life of PFHxA was 1 hour for males and females after i.v. administration and 2.5 hours after repeated oral dosing. The elimination half-lives in male and female monkeys were 5 and 2 hours, respectively.
The plasma elimination half-lives /of PFHxA/ were short, but longer in male rats (1.5-1.7 hours) than females (0.5-0.7 hours). The half-life in mice was not measurable due to biphasic elimination.
Elimination half-life of perfluorohexanoic acid(PFHxA) was 4.1 days.

Use Classification

PFAS (per- and polyfluoroalkyl substances) -> OECD Category
PFAS -> PFcarboxylic acids (PFCA)
PFAS

Methods of Manufacturing

Long-chain perfluorocarboxylic acids are prepared by the Simons electrochemical fluorination of the corresponding acyl halide ... The acids are obtained by hydrolysis of the perfluoroacyl fluoride, followed by distillation. Some carbon - carbon bond scission occurs to form lower homologous acids along with inert fluorocarbons and cyclic ethers. The acid yield decreases with increasing chain length. /Long-chain perfluorocarboxylic acids/

General Manufacturing Information

Hexanoic acid, 2,2,3,3,4,4,5,5,6,6,6-undecafluoro-: ACTIVE
Perfluorohexanoic acid has been identified as a biodegradation product of an important class of surfactants known as polyethoxylated 2-perfluoroalkylethanols.

Analytic Laboratory Methods

Method: EPA-ORD/EPA-OST 537; Procedure: liquid chromatography/tandem mass spectrometry; Analyte: perfluorohexanoic acid; Matrix: drinking water; Detection Limit: 2 nanogram/L.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Containers which are opened must be carefully resealed and kept upright to prevent leakage. Hygroscopic. Light sensitive.

Interactions

... Perfluorohexanoic acid (PFHxA) and PFOA were used as model perfluorinated carboxylic acids (PFCAs) to characterize the major site of PFCA interaction in human sera. Using novel heteronuclear saturation transfer difference nuclear magnetic resonance spectroscopy experiments, human serum albumin (HSA) was identified as the major site of interaction for both PFHxA and PFOA in human sera. Heteronuclear single quantum coherence nuclear magnetic resonance experiments were then performed to interrogate site-specific interactions of PFHxA and PFOA with isolated HSA. Perfluorohexanoic acid was found to bind specifically to Sudlow's drug-binding site II, whereas PFOA interacted preferentially with Sudlow's drug-binding site I at the lower concentration, with additional interactions developing at the higher concentration. These experiments highlight the utility of nuclear magnetic resonance spectrometry as a tool to observe the in situ interactions of chemical contaminants with biological systems. Both PFCAs displaced the endogenous HSA ligand oleic acid at concentrations lower than observed for the drugs ibuprofen and phenylbutazone, which are established HSA ligands. Interactions between PFCAs and HSA may affect the pharmacokinetics and distribution of fatty acids and certain drugs in the human body and warrant further investigation.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Modify: 2023-08-15

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